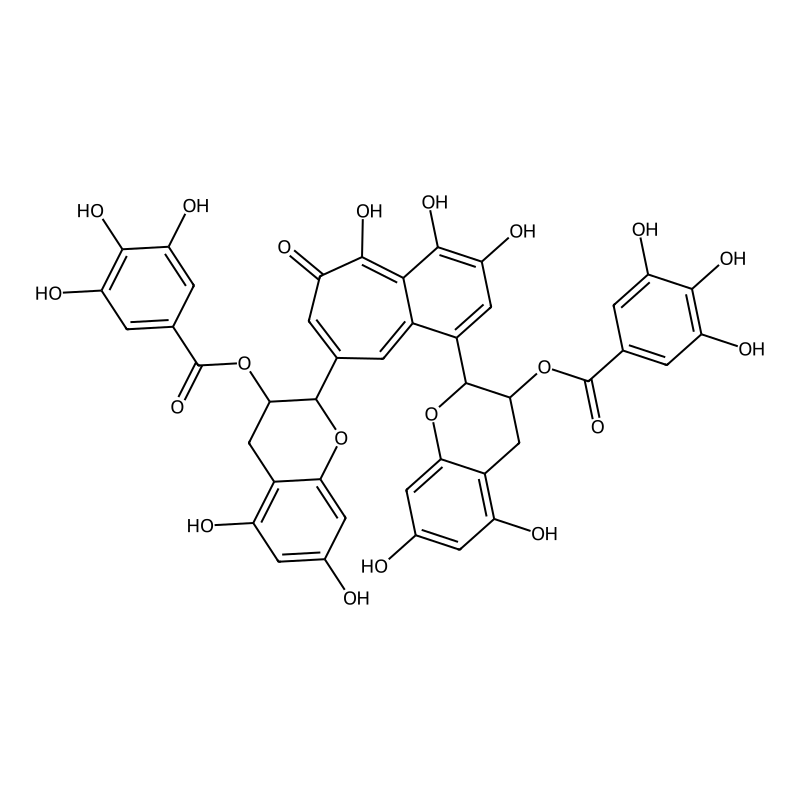

Theaflavin 3,3'-digallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Theaflavin 3,3'-digallate (TF3) is a dimeric polyphenol and the most abundant and biologically active galloylated theaflavin formed during the oxidative fermentation of Camellia sinensis [1]. Characterized by a distinctive benzotropolone core and dual galloyl moieties, TF3 exhibits a significantly higher reduction potential and distinct physicochemical profile compared to monomeric green tea catechins like Epigallocatechin gallate (EGCG) [1]. In procurement contexts, TF3 is primarily sourced as a high-purity analytical standard for food chemistry, a quantifiable positive control in high-throughput biochemical screening, and a specialized precursor for advanced antimicrobial and anti-inflammatory formulations. Its defined molecular structure makes it essential for applications where crude black tea extracts cannot provide reproducible, quantifiable data.

Substituting high-purity TF3 with crude black tea extracts or monomeric catechins like EGCG introduces severe reproducibility and performance risks in analytical and formulation workflows. Crude extracts suffer from extreme batch-to-batch variability in the ratios of TF1, TF2A, TF2B, and TF3, making them unsuitable for precise pharmacokinetic modeling or quantitative structure-activity relationship (QSAR) studies [1]. Furthermore, substituting TF3 with the more commonly available EGCG fails in physiological and slightly alkaline environments; TF3 demonstrates enhanced structural stability at pH 7.4, whereas EGCG undergoes rapid auto-oxidation[2]. Additionally, the dual gallate groups of TF3 confer specific binding affinities to lipid bilayers and viral proteases that monomeric analogs cannot replicate, meaning generic substitution will directly compromise assay validity and formulation efficacy [1].

References

- [1] Ma, T., et al. (2020). Advances regarding physiological functions and mechanisms of theaflavin-3,3'-digallate (Review). International Journal of Molecular Medicine, 46(1), 19-32.

- [2] Gao, Y., et al. (2015). Theaflavin-3, 3'-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis. International Journal of Oncology, 48(1), 277-287.

Aqueous Stability and Working Concentration in Physiological pH Formulations

When formulating assays or therapeutics at physiological pH (7.4), TF3 demonstrates significantly higher stability and potency than its monomeric precursor, EGCG. In comparative in vitro models evaluating anti-angiogenic activity, TF3 achieved a 50% reduction in VEGF secretion at a working concentration of 5 μM. In contrast, EGCG required substantially higher concentrations to achieve comparable effects, largely due to its rapid degradation and lower stability in aqueous systems at pH 7.4[1]. This dictates the selection of TF3 for cell culture media and aqueous formulations where sustained polyphenol integrity is critical.

| Evidence Dimension | Working concentration for 50% VEGF inhibition at pH 7.4 |

| Target Compound Data | 5 μM TF3 |

| Comparator Or Baseline | EGCG (Requires significantly higher concentrations) |

| Quantified Difference | TF3 operates at a low micromolar range (5 μM) with enhanced aqueous stability compared to EGCG. |

| Conditions | Aqueous system (pH 7.4), OVCAR-3 cell culture model. |

Buyers formulating aqueous therapeutics or running prolonged cell assays must procure TF3 to avoid the rapid auto-oxidation and loss of potency associated with EGCG.

Bactericidal Efficacy and Membrane Protein Binding

TF3 exhibits potent membrane-disrupting capabilities that are absent in standard monomeric catechins. In direct comparisons against Bacillus coagulans, TF3 demonstrated a clear bactericidal effect at concentrations of ≥ 62.5 mg/L by directly interacting with cytoplasmic membrane proteins and reducing glucose transporter activity by 40%. Conversely, EGCG showed no bactericidal effect even at concentrations up to 500 μmol/L (approx. 229 mg/L) [1]. This profound difference in mechanism and efficacy makes TF3 the required choice for advanced antimicrobial formulations targeting spore-forming or Gram-positive bacteria.

| Evidence Dimension | Bactericidal concentration against B. coagulans |

| Target Compound Data | ≥ 62.5 mg/L (TF3) |

| Comparator Or Baseline | > 500 μmol/L (EGCG) |

| Quantified Difference | TF3 is bactericidal at 62.5 mg/L; EGCG is ineffective even at >4x higher mass concentrations. |

| Conditions | In vitro bacterial culture, membrane protein interaction assay. |

Procurement for surface-active or antimicrobial agents must prioritize TF3 over EGCG to ensure actual bactericidal activity rather than mere bacteriostatic effects.

Antioxidant Capacity and Radical Scavenging Superiority

For analytical laboratories requiring a benchmark antioxidant standard, TF3 provides the highest quantifiable reduction potential among tea polyphenols. The presence of two galloyl moieties and the benzotropolone ring allows TF3 to vastly outperform non-galloylated theaflavin (TF1) and mono-galloylated variants (TF2A/TF2B) in scavenging hydrogen peroxide and DPPH radicals [1]. In standardized assays, the antioxidant hierarchy is firmly established as TF3 > TF2B > TF2A > TF1. Consequently, utilizing TF3 as the primary calibration standard ensures the maximum dynamic range for oxidative stress assays.

| Evidence Dimension | Radical scavenging activity (DPPH / Hydroxyl radicals) |

| Target Compound Data | Highest scavenging activity among all theaflavins |

| Comparator Or Baseline | TF1, TF2A, TF2B (Lower scavenging activity) |

| Quantified Difference | TF3 establishes the upper limit of antioxidant capacity for theaflavin-class compounds. |

| Conditions | In vitro DPPH and hydrogen peroxide scavenging assays. |

Analytical buyers must source pure TF3 rather than crude mixtures to accurately calibrate the upper bounds of antioxidant and ORAC assays.

High-Affinity Viral Protease Inhibition for Drug Screening

TF3 is highly valued in drug discovery for its specific, high-affinity binding to viral proteases, functioning as a potent positive control in high-throughput screening (HTS). For example, TF3 acts as a targeted inhibitor of the Zika virus (ZIKV) protease with an IC50 of 2.3 μM and a dissociation constant (Kd) of 8.86 μM, directly inhibiting viral replication . This specific binding affinity, driven by its dimeric, multi-galloylated structure, cannot be replicated by baseline monomeric catechins, making TF3 an indispensable pure reagent for structural biology and antiviral drug design.

| Evidence Dimension | ZIKV protease inhibition (IC50) |

| Target Compound Data | 2.3 μM |

| Comparator Or Baseline | Baseline monomeric catechins (Generally weak or non-specific binding) |

| Quantified Difference | TF3 provides low-micromolar targeted protease inhibition suitable for HTS positive controls. |

| Conditions | In vitro ZIKVpro binding and inhibition assays. |

Pharmaceutical procurement teams require pure TF3 to serve as a reliable, low-micromolar benchmark in viral protease inhibition screening.

Analytical Reference Standard for Tea Quality and Pharmacokinetics

Because crude black tea extracts contain highly variable ratios of the four main theaflavins, pure TF3 is strictly required as an HPLC/MS reference standard. It allows quality control laboratories and pharmacokinetic researchers to accurately quantify the most biologically active fraction of tea polyphenols in commercial beverages, dietary supplements, and biological matrices[1].

Positive Control in Viral Protease High-Throughput Screening (HTS)

Due to its low-micromolar IC50 (e.g., 2.3 μM against ZIKV protease), TF3 is procured as a reliable positive control and structural lead in antiviral drug discovery. Its defined molecular weight and known dissociation constants make it ideal for validating protease inhibition assays and computational docking models .

Active Ingredient in Advanced Antimicrobial Formulations

TF3's proven ability to bind cytoplasmic membrane proteins and exert bactericidal effects at ≥ 62.5 mg/L makes it a quantifiably more effective candidate for antimicrobial formulations compared to EGCG. It is specifically selected for research into topical agents or food-safe surface treatments targeting Gram-positive and spore-forming bacteria [2].

Reagent for Physiological pH Cell Culture Models

In prolonged in vitro assays requiring physiological pH (7.4), TF3 is selected over green tea catechins due to its enhanced aqueous stability. This ensures that observed cellular responses—such as the downregulation of VEGF or modulation of oxidative stress—are due to the intact polyphenol rather than its rapid auto-oxidation byproducts[3].

References

- [1] Ma, T., et al. (2020). Advances regarding physiological functions and mechanisms of theaflavin-3,3'-digallate (Review). International Journal of Molecular Medicine, 46(1), 19-32.

- [3] Sato, T., et al. (2021). Difference in the antibacterial action of epigallocatechin gallate and theaflavin 3,3'-di-O-gallate on Bacillus coagulans. Journal of Applied Microbiology.

- [4] Gao, Y., et al. (2015). Theaflavin-3, 3'-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis. International Journal of Oncology, 48(1), 277-287.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Dates

Explore Compound Types